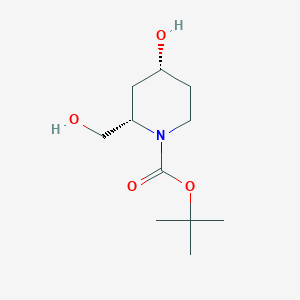
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine (NCPMP) is a cyclic, nitrogen-containing organic compound that has been studied for its potential applications in scientific research. NCPMP has been studied for its ability to interact with a variety of biomolecules, such as proteins, enzymes, and neurotransmitters. This compound has the potential to be used in a variety of laboratory experiments, ranging from biochemical assays to drug discovery.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has been studied for its potential applications in scientific research. It has been used to study the effects of neurotransmitters on the brain, as well as to study the effects of drugs on the body. It has also been used to study the effects of certain proteins on the body, as well as to study the effects of certain enzymes on the body. This compound has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain hormones on the behavior of animals.
Mécanisme D'action
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine acts as an agonist of certain neurotransmitters, such as serotonin and dopamine. It binds to these neurotransmitters and activates them, resulting in an increase in their activity. This compound also binds to certain proteins, such as G-protein coupled receptors, and activates them, resulting in an increase in their activity. Finally, this compound binds to certain enzymes, such as tyrosine hydroxylase, and activates them, resulting in an increase in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific target that it is interacting with. This compound has been shown to increase the activity of certain neurotransmitters, resulting in an increase in the activity of certain brain regions. This compound has also been shown to increase the activity of certain proteins, resulting in an increase in the activity of certain cellular processes. Finally, this compound has been shown to increase the activity of certain enzymes, resulting in an increase in the activity of certain metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine in laboratory experiments include its ability to interact with a variety of biomolecules, its ability to activate certain proteins, and its ability to activate certain enzymes. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to cause side effects, and its potential to interact with other compounds.
Orientations Futures
The potential future directions for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine include its use in drug discovery, its use in the development of new therapeutic agents, its use in the development of new diagnostic tools, its use in the study of the effects of certain hormones on the body, and its use in the study of the effects of certain proteins on the body. Additionally, this compound could be used to study the effects of certain drugs on the body, as well as to study the effects of certain enzymes on the body. Finally, this compound could be used to study the effects of certain neurotransmitters on the body, as well as to study the effects of certain hormones on the behavior of animals.
Méthodes De Synthèse
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is synthesized via a two-step process. First, a cyclopropylmethyl group is added to the 1-methyl-1H-pyrazol-4-amine molecule. This is done by reacting the molecule with a cyclopropylmethyl halide in the presence of a base, such as sodium hydroxide. The second step is the addition of the nitrogen atom to the cyclopropylmethyl group. This is done by reacting the cyclopropylmethyl group with a nitrile in the presence of a base, such as potassium carbonate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazol-4-carboxylic acid, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "Cyclopropylmethylamine", "1-methyl-1H-pyrazol-4-carboxylic acid", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with 1-methyl-1H-pyrazol-4-carboxylic acid in methanol and diethyl ether to yield the intermediate N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-carboxamide.", "Step 2: The intermediate is then reduced using hydrogen gas and a palladium on carbon catalyst in methanol to yield N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine.", "Step 3: The final product is purified by recrystallization from water." ] } | |
Numéro CAS |
1156237-49-8 |
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



